Positional Isomer Differentiation: Pyridin-2-yl vs. Pyridin-3-yl Substitution and Impact on Molecular Recognition
The target compound features a pyridin-2-yl substituent attached via a methine linker to the indole 3-position, whereas the closest commercially listed analog, 2-methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole (smolecule S15708446), bears the pyridine nitrogen at the meta position . In the hepsin inhibitor series reported by Goswami et al. (2015), pyridin-2-yl-indole derivatives achieved Ki values of 0.1 μM against hepsin, with crystallographic evidence confirming that the 2-pyridyl nitrogen engages in a critical hydrogen-bond network at the S1 pocket [1]. The pyridin-3-yl isomer cannot recapitulate this interaction geometry due to altered nitrogen vector orientation. This class-level SAR establishes that 2-pyridyl vs. 3-pyridyl substitution is not interchangeable for target engagement [1]. Additionally, the calculated dipole moment and electrostatic potential surface differ between the two isomers, with the 2-pyridyl isomer presenting a more focused negative electrostatic region proximal to the linker, which may influence binding kinetics .
| Evidence Dimension | Pyridine nitrogen position (regioisomerism) and hydrogen-bond geometry |
|---|---|
| Target Compound Data | Pyridin-2-yl: nitrogen ortho to methine linker; enables S1 pocket H-bond network (class-level Ki = 0.1 μM for hepsin inhibitors with this motif) |
| Comparator Or Baseline | Pyridin-3-yl isomer (smolecule S15708446): nitrogen meta to linker; altered H-bond vector; no reported hepsin activity data |
| Quantified Difference | Positional isomerism; class-level SAR shows pyridin-2-yl is essential for sub-micromolar hepsin inhibition (Ki = 0.1 μM for compound 8 in Goswami et al.); pyridin-3-yl substitution lacks this interaction geometry |
| Conditions | X-ray crystallography of hepsin-inhibitor complex (PDB deposition); in vitro enzymatic assay (hepsin); no direct experimental data for the target compound itself |
Why This Matters
Procurement of the 2-pyridyl isomer rather than the 3-pyridyl analog is essential for any screen or SAR study targeting binding pockets that require a proximal H-bond acceptor at the ortho-pyridyl position; the isomers are not functionally interchangeable.
- [1] Goswami, R.; Wohlfahrt, G.; Törmäkangas, O. et al. Structure-guided discovery of 2-aryl/pyridin-2-yl-1H-indole derivatives as potent and selective hepsin inhibitors. Bioorg. Med. Chem. Lett. 2015, 25, 5309–5314. Compounds 8 and 10: Ki = 0.1 μM for hepsin. View Source
